3-Chloro-5,6-dimethylpyrazine-2-carbonitrile

Description

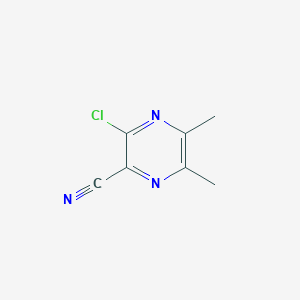

3-Chloro-5,6-dimethylpyrazine-2-carbonitrile (CAS: 153809-15-5) is a heterocyclic compound featuring a pyrazine backbone substituted with chlorine, methyl, and cyano groups. Its molecular formula is C₇H₆ClN₃, with a molecular weight of 167.6 g/mol and InChIKey ZRXOWOKCNAZCGY-UHFFFAOYSA-N . The chlorine atom at position 3 and methyl groups at positions 5 and 6 contribute to its electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The cyano group enhances reactivity in nucleophilic substitution and cyclization reactions .

Properties

Molecular Formula |

C7H6ClN3 |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

3-chloro-5,6-dimethylpyrazine-2-carbonitrile |

InChI |

InChI=1S/C7H6ClN3/c1-4-5(2)11-7(8)6(3-9)10-4/h1-2H3 |

InChI Key |

ZRXOWOKCNAZCGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)C#N)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6-dimethylpyrazine-2-carbonitrile typically involves the chlorination of 5,6-dimethylpyrazine-2-carbonitrile. This reaction is usually carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is performed in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants . The product is then purified through distillation or recrystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-dimethylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazine derivatives.

Oxidation Reactions: Products include carboxylic acids and aldehydes.

Reduction Reactions: Products include primary amines and other reduced derivatives.

Scientific Research Applications

3-Chloro-5,6-dimethylpyrazine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-dimethylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations in Pyrazine Carbonitriles

The following table highlights key structural analogs and their properties:

Physicochemical Properties

- Solubility: Methyl and ethoxy substituents improve solubility in polar solvents (e.g., methanol or DCM) compared to phenyl-substituted analogs .

- Thermal Stability : Diphenyl derivatives exhibit higher melting points (>200°C) due to aromatic stacking, while methylated analogs decompose at lower temperatures .

Biological Activity

3-Chloro-5,6-dimethylpyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

- Molecular Formula : C7H7ClN2

- Molecular Weight : 158.6 g/mol

- IUPAC Name : this compound

- Structure : The compound features a pyrazine ring substituted with chlorine and a carbonitrile group, contributing to its reactivity and biological activity.

Biological Activity

This compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that pyrazine derivatives, including this compound, possess antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of several bacterial strains, suggesting their potential use in developing new antibiotics .

Anticancer Activity

The compound has shown promise in anticancer research. It is believed to interfere with cancer cell proliferation by inhibiting specific enzymes involved in cell cycle regulation. For instance, pyrazine derivatives have been linked to the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes that are essential for tumor growth and survival.

- DNA Interaction : It may bind to DNA or associated proteins, disrupting normal cellular processes.

- Signal Transduction Pathways : The compound can modulate signaling pathways that control cell division and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazine derivatives:

- Anticancer Studies : A recent study evaluated the efficacy of various pyrazine compounds against human cancer cell lines. Results indicated that this compound had a significant inhibitory effect on cell viability at micromolar concentrations .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at lower concentrations compared to standard antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced cell viability in cancer lines | |

| Enzyme Inhibition | Targeting topoisomerase activity |

Table 2: Comparison with Other Pyrazine Derivatives

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (Zone of Inhibition) |

|---|---|---|

| This compound | 15 µM | 20 mm |

| Bortezomib (pyrazine derivative) | 1 nM | N/A |

| Botryllazine B | N/A | 18 mm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.